(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid
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Overview
Description
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetic acid moiety The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid typically involves multiple steps. One common route starts with the protection of the amino group on pyrrolidine using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The protected pyrrolidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid: Lacks the Boc protecting group, making it more reactive.
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-2-YL-acetic acid: Similar structure but with the pyridine ring in a different position.
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-4-YL-acetic acid: Another positional isomer with different reactivity and properties.
Uniqueness
The presence of the Boc protecting group in (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid provides unique advantages in synthetic chemistry. It allows for selective reactions at other functional groups while protecting the amino group from unwanted reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C16H23N3O4 |
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Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(10-12)13(14(20)21)11-5-4-7-17-9-11/h4-5,7,9,12-13H,6,8,10H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
ISFDXNHYDDELLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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